3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
Description
3-Methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine is a pyrazole derivative characterized by a nitro group at the 3-position of one phenyl ring and a trifluoromethyl group at the 3-position of another phenyl ring. This compound is commercially available (CAS: 400074-89-7) with a molecular formula of C₁₆H₁₃ClN₄O₂ and a molecular weight of 328.75 g/mol . Its structure combines electron-withdrawing (nitro, trifluoromethyl) and aromatic substituents, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-4-2-5-12(8-11)17(18,19)20)16(21)23(22-10)13-6-3-7-14(9-13)24(25)26/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPSWFQOFXQNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone. For instance, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-nitrobenzaldehyde under acidic conditions can form the desired pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the radical trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine, which can further participate in various coupling reactions.
Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions due to its electron-withdrawing nature.
Coupling Reactions: The amine group on the pyrazole ring can participate in coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst for reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
Reduction of Nitro Group: 3-methyl-1-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its ability to inhibit specific enzyme activities, particularly in the context of cancer and inflammatory diseases.
- Case Study: Inhibition of Cyclooxygenase Enzymes
A study demonstrated that derivatives of pyrazole compounds exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The introduction of trifluoromethyl groups has been shown to enhance binding affinity to these enzymes, suggesting a pathway for developing anti-inflammatory drugs .
Agrochemicals
The compound's structure allows for applications in agrochemicals, particularly as a pesticide or herbicide.
- Case Study: Herbicidal Activity
Research indicated that similar pyrazole derivatives possess herbicidal properties against various weed species. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues .
Materials Science
In materials science, pyrazole derivatives are explored for their electronic properties.
- Case Study: Organic Light Emitting Diodes (OLEDs)
Recent studies have evaluated the use of pyrazole derivatives in organic light-emitting diodes. The incorporation of this compound into OLEDs has shown promise due to its photophysical properties, which are favorable for light emission .
Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Niementowski Reaction | Using anthranilic acid and ketones | 85 |
| Vilsmeier-Haack Reaction | Formylation of appropriate pyrazoles | 75 |
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Electronic and Steric Effects
- Nitro Group (NO₂): The nitro group in the target compound is a strong electron-withdrawing group, which increases resonance stabilization but may reduce solubility in polar solvents .
- Trifluoromethyl (CF₃) : The CF₃ group enhances lipophilicity, improving membrane permeability in biological systems. Its inductive effect also stabilizes adjacent π-systems .
Physicochemical Properties
- Solubility: The nitro and trifluoromethyl groups in the target compound reduce aqueous solubility compared to 5-amino-3-methyl-1-phenylpyrazole, which lacks these substituents .
- Thermal Stability : Trifluoromethyl and nitro groups enhance thermal stability, as evidenced by higher melting points in analogs like 324008-97-1 .
Biological Activity
3-Methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, with the molecular formula and CAS number 90946-69-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by:
- Molecular Weight : 364.31 g/mol
- Density : Approximately 1.4 g/cm³
- Boiling Point : 413.1 °C at 760 mmHg
- LogP : 2.64, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds in the pyrazole class, including this compound, exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A notable study highlighted the antimicrobial efficacy of similar pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve inhibition of bacterial cell function through disruption of macromolecular synthesis, which is critical for bacterial growth and survival .
| Compound | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation | Toxicity (in vitro) |
|---|---|---|---|
| Pyrazole Derivative A | 0.5 µg/mL | Moderate inhibition | Low |
| Pyrazole Derivative B | 1.0 µg/mL | Destruction observed | Low |
Cytotoxicity Studies
In vivo studies conducted on mouse models indicated that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers . This suggests a favorable safety profile for further development.
Investigations into the mechanism of action have shown that these compounds can inhibit key bacterial processes. For instance, they interfere with protein synthesis and disrupt the integrity of bacterial membranes, leading to cell lysis. The presence of the trifluoromethyl group appears to enhance the lipophilicity and overall potency against microbial targets .
Case Studies
- Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and testing of several pyrazole derivatives, including our compound of interest. It was found to be particularly effective against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Toxicity Assessment : In a separate study focusing on safety profiles, researchers administered varying doses of the compound in a controlled setting. Results indicated no significant adverse effects at therapeutic doses, supporting its candidacy for further pharmacological exploration .
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis is typically required, involving condensation of substituted phenyl precursors with hydrazine derivatives. For example, analogous pyrazole derivatives (e.g., O-1302) are synthesized via 1,5-diarylpyrazole core templates . Optimization involves:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) in polar aprotic solvents like DMF or THF.
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions.
- Yield improvement : Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) .
Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?
- Methodological Answer :
- Analytical techniques : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm accuracy).
- Spectroscopic validation : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substitution patterns. For example, nitrophenyl groups show distinct aromatic splitting, while trifluoromethyl groups exhibit ¹⁹F NMR signals near -60 ppm .
Intermediate Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and twinning. For example:
Q. How can researchers address contradictory spectroscopic data between computational models and experimental results?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate NMR/IR spectra. Compare with experimental data to identify discrepancies:
- Electron-withdrawing groups : Nitro and trifluoromethyl substituents may distort predicted chemical shifts by 0.5–1.0 ppm due to solvent effects .
- Benchmarking : Use software like Gaussian or ORCA to refine force fields and improve agreement .
Advanced Research Questions
Q. What experimental designs are suitable for probing the biological activity of this compound, particularly in antimicrobial or receptor-binding assays?
- Methodological Answer :
- Antibacterial assays : Follow protocols from pyrazoline derivatives (e.g., AIP Conf. Proc. 1823, 020051):
- Prepare compound dilutions (1–100 µg/mL) in DMSO.
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disc diffusion or microbroth dilution .
- Receptor-binding studies : Radioligand displacement assays (e.g., cannabinoid receptors) require tritiated analogs and membrane preparations from transfected HEK-293 cells .
Q. How can researchers resolve discrepancies in crystallographic data caused by polymorphism or solvent inclusion?
- Methodological Answer :
- Polymorph screening : Recrystallize the compound from diverse solvents (e.g., methanol, ethyl acetate, toluene) and analyze via SC-XRD.
- Solvent inclusion detection : Use PLATON/SQUEEZE to model disordered solvent molecules in the lattice .
- Validation : Cross-reference with PXRD patterns to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
